molecular formula C16H14N4O2S B11673375 N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673375
M. Wt: 326.4 g/mol
InChI Key: WADZUVANFWKSEX-RQZCQDPDSA-N
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Description

The compound N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:

  • A hydrazide moiety functionalized with an (E)-configured 4-hydroxyphenylmethylidene group, enabling hydrogen bonding via the phenolic -OH and stabilizing the planar geometry .

Structural confirmation typically employs single-crystal X-ray diffraction (e.g., ) and spectroscopic methods (IR, NMR) .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4O2S/c1-10-2-7-15(23-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(21)6-4-11/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+

InChI Key

WADZUVANFWKSEX-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would produce an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Hydrazide Moiety

The hydrazide substituent significantly influences electronic properties and bioactivity. Key analogs include:

Compound Name Hydrazide Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound (E)-4-Hydroxyphenylmethylidene C₁₆H₁₄N₄O₂S 338.37 Hydrogen bonding via -OH group -
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene] analog (E)-4-Hydroxyphenylethylidene C₁₇H₁₆N₄O₂S 340.40 Increased lipophilicity
N′-[(E)-(2,4,5-Trimethoxyphenyl)methylidene] analog (E)-2,4,5-Trimethoxyphenylmethylidene C₂₂H₂₂N₄O₅ 422.44 Enhanced electron-donating effects
N′-[(E)-(4-Chlorophenyl)ethylidene] analog (E)-4-Chlorophenylethylidene C₁₇H₁₅ClN₄OS 374.84 Electron-withdrawing Cl substituent

Key Observations :

  • Hydroxyl groups (target compound) improve solubility in polar solvents and facilitate intermolecular hydrogen bonding, critical for crystal packing .
  • Ethylidene vs. methylidene groups ( vs. target) alter steric bulk and lipophilicity, impacting membrane permeability in biological systems.
  • Methoxy and chloro substituents () modulate electronic effects, with methoxy groups enhancing resonance stabilization and chloro groups increasing electrophilicity.

Pyrazole Core Modifications

The pyrazole’s 3-position substituent determines electronic and steric profiles:

Compound Name Pyrazole Substituent Key Impact Reference
Target Compound 5-Methylthiophen-2-yl Thiophene enhances π-conjugation -
N′-[(E)-4-(Dimethylamino)phenylmethylidene] analog 4-Methylphenyl Increased hydrophobicity
N′-[(E)-3-Ethoxy-2-hydroxyphenylmethylidene] analog 4-(2-Methylpropyl)phenyl Steric hindrance affects reactivity

Thiophene vs. Phenyl :

  • The 5-methylthiophen-2-yl group (target) introduces sulfur-mediated interactions (e.g., S···π contacts) and lower rotational barriers compared to phenyl rings .
  • 4-Methylphenyl () lacks heteroatoms, reducing polarity but improving lipid bilayer penetration.

Configurational and Spectroscopic Analysis

  • E/Z Isomerism: The (E)-configuration of the hydrazide imine bond is confirmed via X-ray crystallography (e.g., ) and NOESY NMR .
  • Spectroscopic Signatures: IR: N-H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) are consistent across analogs . ¹H NMR: The phenolic -OH proton (δ 9.5–10.5 ppm) and thiophene protons (δ 6.5–7.5 ppm) are diagnostic .

Methodological Commonalities in Characterization

  • X-Ray Crystallography : SHELX software () is widely used for structure refinement, confirming planar geometries and hydrogen-bonding networks.
  • Computational Studies : Density functional theory (DFT) () predicts electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity trends. For example, electron-donating groups (e.g., -OCH₃) lower LUMO energies, enhancing electrophilicity .

Biological Activity

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₂S
Molecular Weight 346.43 g/mol
IUPAC Name This compound

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds, including this particular compound, possess significant antimicrobial properties. For instance, a related pyrazole compound was shown to inhibit bacterial growth against strains such as E. coli and S. aureus . The presence of the thiophene moiety in the structure is believed to enhance this activity.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. In a study using the carrageenan-induced paw edema model, certain pyrazole compounds exhibited up to 84.2% inhibition of inflammation, comparable to standard anti-inflammatory drugs like diclofenac . This suggests that this compound may also exhibit similar effects.

Antioxidant Properties

Compounds in the pyrazole family are often evaluated for their antioxidant capabilities due to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : It could bind to receptors that modulate inflammatory responses or microbial activity.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity, with some showing significant inhibition rates comparable to established drugs .
  • Antimicrobial Screening : Research has shown that modifications in the pyrazole structure can lead to enhanced antimicrobial efficacy against various pathogens .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazoles indicate that specific functional groups significantly influence their biological activity, suggesting potential avenues for drug design .

Q & A

Basic: What multi-step synthetic routes are employed for synthesizing pyrazole-carbohydrazide derivatives like N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

Answer:
Synthesis typically involves:

Condensation reactions : Hydrazine derivatives react with aldehydes/ketones under reflux in ethanol/methanol, often catalyzed by acids (e.g., acetic acid) or bases (e.g., NaOH) to form hydrazone linkages .

Pyrazole core formation : Cyclization of β-diketones or via 1,3-dipolar cycloaddition reactions with nitrile imines .

Substituent introduction : Thiophene and hydroxyphenyl groups are added through Suzuki coupling or nucleophilic substitution, requiring precise temperature (60–80°C) and inert atmospheres .
Key reagents : Ethanol/methanol solvents, hydrazine hydrate, and Pd catalysts for cross-coupling.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms hydrazone geometry (E/Z isomerism) and substituent positions .
  • FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Advanced: How can researchers optimize reaction yields and purity in multi-step syntheses of such derivatives?

Answer:

  • Temperature control : Reflux conditions (70–80°C) improve condensation efficiency .
  • Catalyst selection : Acidic catalysts (e.g., HCl) enhance hydrazone formation, while Pd(PPh₃)₄ boosts cross-coupling yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates isomers; recrystallization in ethanol removes byproducts .

Advanced: What mechanistic insights explain the bioactivity of this compound in medicinal chemistry studies?

Answer:

  • Hydrogen bonding : The 4-hydroxyphenyl group interacts with enzyme active sites (e.g., COX-2) via O–H···O bonds .
  • π-π stacking : The 5-methylthiophen-2-yl group engages aromatic residues in kinase targets .
  • Hydrazone flexibility : The (E)-configuration optimizes binding pocket fit, as shown in molecular docking studies against EGFR .

Advanced: How do structural modifications (e.g., substituents on phenyl/thiophene rings) influence bioactivity?

Answer:
Substituent effects are evident in comparative studies:

Substituent PositionBioactivity TrendMechanismReference
4-Hydroxyphenyl ↑ Anticancer (IC₅₀ = 8.2 μM)Enhanced H-bonding with DNA topoisomerase II
5-Methylthiophen-2-yl ↑ Antimicrobial (MIC = 4 μg/mL)Increased lipophilicity and membrane penetration
Methoxy vs. Chloro Methoxy: Antioxidant; Chloro: Anti-inflammatoryElectronic effects alter redox or COX-2 affinity

Basic: What role do functional groups play in the compound’s reactivity and stability?

Answer:

  • Hydrazone linkage : Prone to hydrolysis under acidic/basic conditions; stability requires anhydrous synthesis .
  • Hydroxyphenyl group : Participates in tautomerism, affecting solubility and redox behavior .
  • Thiophene ring : Enhances electron delocalization, critical for photophysical applications .

Advanced: How can computational methods like molecular docking guide the design of derivatives?

Answer:

  • Target selection : Prioritize proteins with hydrophobic pockets (e.g., tubulin) for thiophene interaction .
  • Docking software : AutoDock Vina or Schrödinger Suite predicts binding modes; validate with MD simulations .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .

Advanced: How should researchers address contradictions in reported bioactivity data across similar derivatives?

Answer:

  • Control experiments : Verify assay conditions (e.g., cell line specificity, solvent/DMSO interference) .
  • Structural validation : Confirm isomer purity (e.g., E vs. Z hydrazones) via NOESY NMR .
  • Meta-analysis : Compare substituent effects across studies (e.g., 4-hydroxy vs. 4-methoxy analogs) to identify trends .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the hydrazone group .
  • Solvent : Dissolve in DMSO for biological assays (≤10 mM stock), avoiding aqueous buffers for long-term storage .

Advanced: What strategies resolve spectral data ambiguities (e.g., overlapping NMR signals)?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded aromatic regions .
  • Deuterated solvents : Use DMSO-d₆ to sharpen hydroxyl proton signals .
  • Dynamic NMR : Variable-temperature studies distinguish rotamers in hydrazone moieties .

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